molecular formula C9H9N3 B093899 1-Hydrazinoisoquinoline CAS No. 15793-94-9

1-Hydrazinoisoquinoline

Cat. No. B093899
CAS RN: 15793-94-9
M. Wt: 159.19 g/mol
InChI Key: IOOUWJDACLDFNP-UHFFFAOYSA-N
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Description

1-Hydrazinoisoquinoline is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to an isoquinoline framework. This functionality allows for a range of chemical transformations, leading to the creation of diverse molecular structures with potential biological activities.

Synthesis Analysis

The synthesis of 1-hydrazinoisoquinoline derivatives can be achieved through different methods. For instance, 3-hydrazinoisoquinoline was synthesized from its N-oxide derivative by removing the N-oxide function with titanium trichloride, which then allowed for further acylation and cyclization to novel ring systems . Similarly, 4-hydrazinylquinolin-2(1H)-ones were used as starting materials for the synthesis of pyridazino[4,3-c:5,6-c']diquinolines through autoxidation . Moreover, 1-hydrazinyl-5,6,7,8-tetrahydroisoquinolines were synthesized via recyclization of the pyridine ring, demonstrating the flexibility of the hydrazinoisoquinoline scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques such as IR, NMR (1H and 13C), mass spectrometry, and sometimes X-ray crystallography. For example, the structure of 5-(2-methoxyanilino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile was confirmed by X-ray analysis, which also revealed intermolecular hydrogen bonds in its crystal structure .

Chemical Reactions Analysis

1-Hydrazinoisoquinoline derivatives undergo a variety of chemical reactions, leading to the formation of new heterocyclic systems. These include reactions with triethyl orthoformate and acetylacetone to form triazoloisoquinolines and pyrazolylisoquinolines, respectively . Additionally, the reaction of 1-hydrazino-3-thioxo-tetrahydroisoquinoline with bifunctional compounds resulted in the formation of pyrazolothienotetrahydroisoquinoline derivatives . The versatility of the hydrazino group allows for the introduction of various functional groups, expanding the chemical diversity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-hydrazinoisoquinoline derivatives are influenced by the nature of the substituents and the heterocyclic systems formed. These properties are essential for determining the potential applications of these compounds, particularly in biological contexts. For instance, some derivatives have been evaluated for their antimicrobial activity, indicating the relevance of these compounds in medicinal chemistry . The solubility, stability, and reactivity of these compounds can vary significantly, affecting their suitability for different applications.

Scientific Research Applications

  • Synthesis of Novel Ring Systems : 3-Hydrazinoisoquinoline was used to synthesize the novel, linearly fused ring system: tri-azolo[4,3-b]isoquinoline, which was stable in the form of its perchlorate salt. This development was significant in organic synthesis and the study of heterocyclic chemistry (Hajos & Messmer, 1978).

  • Antimicrobial Properties : Hydrazinoisoquinoline derivatives were synthesized and showed good bacterial inhibition against Bacillus cerus and antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Manivel, Roopan, Kumar, & Khan, 2009).

  • Synthesis of Hydrazones and Osazones : Condensation of 4-hydrazino-2-phenylquinazoline with monosaccharides resulted in the formation of corresponding hydrazones and osazones. Some of these compounds exhibited antifungal and antibacterial activities, highlighting their potential in medicinal chemistry (El‐Hiti, Abdel-megeed, & Mahmoud, 2000).

  • Synthesis of Quinolone Derivatives : 1-Ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a hydrazino derivative, was used as an intermediate to synthesize various derivatives. Some of these compounds showed in vitro biological activity, indicating potential applications in drug development (Ziegler, Kuck, Harris, & Lin, 1988).

  • Antimicrobial Agent Synthesis : 1-hydrazino-3-thioxo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile was used to synthesize pyrazololthienotetrahydroisoquinoline and triazolo derivatives. Some of these compounds were evaluated as antimicrobial agents (Kamal, Radwan, & Zaki, 2011).

  • Synthesis of Isoquinolinone Inhibitors : Isoquinolinones were identified as potent inhibitors in a transcription factor-based screening, demonstrating their potential as therapeutic agents in various diseases (Madoux et al., 2008).

  • Detection of Gaseous Carbonyl Compounds : 2-hydrazinoquinoline was used as a reactive matrix in mass spectrometry to detect gaseous aldehydes and ketones, showing its utility in analytical chemistry (Shigeri et al., 2016).

  • Antioxidant Activity : The antioxidant activity of 4-hydrazinoquinoline derivatives was investigated, showing potential pharmacological applications due to their antimalarial, antituberculosis, antiviral, and antioxidant activities (Romanenko & Kozyr, 2022).

Future Directions

While specific future directions for 1-Hydrazinoisoquinoline are not available, the development of new chemical entities with different mechanisms of action is essential in the fight against resistant microorganisms . The synthetic flexibility of the quinoline ring has led to the development of a wide range of structurally diverse quinoline hydrazide/hydrazone derivatives , suggesting potential future directions in the development of novel compounds with potent biological activity.

properties

IUPAC Name

isoquinolin-1-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOUWJDACLDFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468508
Record name 1-Hydrazinoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydrazinoisoquinoline

CAS RN

15793-94-9
Record name 1-Hydrazinoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
FH Case, AA Schilt - Journal of Chemical and Engineering Data, 1986 - ACS Publications
… Synthesis of 1-hydrazinoisoquinoline and nine of Its hydrazones … us to synthesize 1 -hydrazinoisoquinoline and nine hydrazones … For the synthesis of 1 -hydrazinoisoquinoline we first at…
Number of citations: 8 pubs.acs.org
UA Spitzer, DG Lee - The Journal of Organic Chemistry, 1974 - ACS Publications
… Iyengar, Naqui, and Sidhu1 reported that the treatment of 1-hydrazinoisoquinoline with carbon disulfide in the presence of base led to the formation of 3-mercapto-s-triazolo[3,4-a]…
Number of citations: 72 pubs.acs.org
SM Kirpekar, JJ Lewis - Journal of Pharmacy and …, 1957 - Wiley Online Library
… 3-Phenyl-6hydrazino-pyridazine HCI, 1 -hydrazinoisoquinoline HCI and 3 : 6dihydrazino-pyridazine nitrate appear to have similar properties to hydrallazine and dihydrallazine. …
Number of citations: 30 onlinelibrary.wiley.com
PC Burcham, A Raso, CA Thompson - Chemico-biological interactions, 2010 - Elsevier
… Several carbonyl scavengers (bisulfite, d-penicillamine, hydralazine and 1-hydrazinoisoquinoline) strongly attenuated smoke extract toxicity, with bisulfite suppressing both the …
Number of citations: 31 www.sciencedirect.com
C Johnson - 2009 - bradscholars.brad.ac.uk
… 1-Hydrazinophthalazine (Hydralazine) and two other hydrazine substituted N-heterocycles, endralazine and 1-hydrazinoisoquinoline have been shown to exert a potent progressive …
Number of citations: 1 bradscholars.brad.ac.uk
RD Chambers, M Hole, WKR Musgrave… - Journal of the …, 1966 - pubs.rsc.org
… To a suspension of hexafluoro1-hydrazinoisoquinoline (1.089 g., 4.044 mmole) in water (20 ml.), was added copper sulphate (3-93 g., 15.75 mmole) in water (90 ml.) over a period of 1 …
Number of citations: 21 pubs.rsc.org
GM Sanders, M Van Dijk… - Recueil des Travaux …, 1974 - Wiley Online Library
… 4-Chloro-1 -hydrazinoisoquinoline was prepared in accordance with the literature from 4-chloroisocarbostyri13s via 1,4dichlorois~quinoline~~. The deuterium content of 4-chloro-l…
Number of citations: 22 onlinelibrary.wiley.com
ST Abu-Orabi, RE Harmon - Journal of Chemical and Engineering …, 1986 - ACS Publications
Our continuing interest in the syntheses and reactions of triazole derivatives (1) has led us to prepare the novel ring system, 1, 1'-dibenzyl-5, 5': 7, 7'-bis (hexano) bis [6 (1H)-…
Number of citations: 3 pubs.acs.org
MA Schmidt, X Qian - Tetrahedron Letters, 2013 - Elsevier
… Interestingly, when 1-hydrazinoisoquinoline hydrobromide hydrate (4j) was used with the highly reactive imidate 5h, the reaction halted at approximately 50% product 1o and 50% …
Number of citations: 34 www.sciencedirect.com
DS Iyengar, KK Prasad… - Australian Journal of …, 1974 - CSIRO Publishing
… between 4-benzylidene-2-phenyloxazol-5(4H)-one (1) and the substituted hydrazines, phenylhydrazine, 2-hydrazinopyridine, 2-hydrazinoquinoline and 1hydrazinoisoquinoline and …
Number of citations: 6 www.publish.csiro.au

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